molecular formula C17H20FN3O2S B2376218 4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide CAS No. 921803-40-9

4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2376218
CAS No.: 921803-40-9
M. Wt: 349.42
InChI Key: KNONMXIEHOMMNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C14H19FN2O2 . It has an average mass of 266.311 Da and a monoisotopic mass of 266.143066 Da .

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research led by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. Although not directly mentioning "4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide", this study highlights the importance of such compounds in developing potential antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Fluorogenic Reagent for Thiols

Toyo’oka et al. (1989) synthesized 4-(N,N-Dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) as a thiol-specific fluorogenic reagent, demonstrating its application in detecting thiols in biological samples. The study's focus on fluorogenic reagents underlines the chemical versatility and application of fluorinated compounds in biochemical assays (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).

Controlled Molecular Weight Poly(N-fluoroalkyl benzamide)

Ohshimizu, Shibasaki, and Ueda (2007) reported on the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index, indicating the potential of fluorinated benzamides in material science, particularly for creating novel amphiphilic block copolymers with specific physical properties (Ohshimizu, Shibasaki, & Ueda, 2007).

Properties

IUPAC Name

4-fluoro-N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c1-2-3-4-9-19-15(22)10-14-11-24-17(20-14)21-16(23)12-5-7-13(18)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNONMXIEHOMMNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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